3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWNSXNFUNGIAB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 2H-chromen-2-one with 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic attack of the chromen-2-one on the acyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the chromen-2-one core and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Anti-Parasitic Activity
Evidence highlights significant variations in anti-parasitic efficacy based on substituents:
*Activity against Trypanosoma cruzi.
- Leishmania Inhibition : A5 (3-hydroxyphenyl) shows superior activity (EC50: 2.1 μM) compared to A2 (3-methoxyphenyl; EC50: 2.5 μM), suggesting polar groups may enhance target engagement .
- Plasmodium Inhibition : Bulky substituents like 1,3-benzodioxol (A13) or ethoxy-hydroxyphenyl (A12) show moderate activity (EC50 ~15 μM), whereas the target’s 2,3-dimethoxy group may offer comparable or improved activity due to optimized lipophilicity .
Research Findings and Implications
- Structural Insights : Crystallographic data for trimethoxy derivatives (e.g., ) reveal planar coumarin-chalcone frameworks, with hydrogen bonding involving carbonyl groups stabilizing the structure .
- Therapeutic Potential: Coumarin-chalcone hybrids demonstrate broad-spectrum anti-parasitic activity, with substituent optimization (e.g., methoxy positioning) critical for enhancing potency and selectivity .
Biological Activity
3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C20H16O5
- Molecular Weight : 336.34 g/mol
- CAS Number : 174842-30-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example, a study involving the HeLa cervical carcinoma cell line reported an IC50 value of 35.8 ± 2.68 µg/mL for one of its analogs, indicating significant cytotoxicity .
Table 1: IC50 Values of Coumarin Derivatives Against HeLa Cells
| Compound | IC50 (µg/mL) |
|---|---|
| Compound 15 | 35.8 ± 2.68 |
| Compound 20 | 37.8 ± 1.98 |
| Compound 22 | 23.8 ± 1.72 |
| Doxorubicin | 10.59 ± 1.03 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with tumor progression, such as carbonic anhydrases (CAs). Molecular docking studies indicate that it binds effectively to the active sites of these enzymes, showcasing its potential as a therapeutic agent in cancer treatment .
Table 2: Binding Scores for Enzyme Inhibition
| Enzyme Type | Binding Score |
|---|---|
| CA I | -37.8 |
| CA II | -22.0 |
| CA IX | -23.8 |
| CA XII | -10.59 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Tyrosinase Inhibition : It has shown potent inhibitory effects on mushroom tyrosinase, which is involved in melanin synthesis. This can be beneficial in treating hyperpigmentation disorders .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Studies
Several studies have explored the therapeutic potential of coumarin derivatives similar to this compound:
- Study on Breast Cancer Cells : A study demonstrated that a related coumarin derivative inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells.
- Skin Cancer Research : Another study focused on skin cancer cells showed that treatment with this compound led to reduced tumor growth in xenograft models.
Q & A
Q. What are the common synthetic routes for preparing 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, and how are intermediates characterized?
The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. For example, 3-acetyl-2H-chromen-2-one reacts with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., KOH/ethanol) to form the chalcone backbone . Intermediates are characterized using 1H/13C NMR , FT-IR , and mass spectrometry to confirm regioselectivity and E/Z isomerism. Elemental analysis (C, H, N) is critical for purity validation .
Q. How can X-ray crystallography confirm the structure of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) resolves the stereochemistry of the α,β-unsaturated ketone system and validates the (2E) configuration. SHELXL or SHELXTL (Bruker AXS) are industry-standard programs for structure refinement, particularly for handling anisotropic displacement parameters and validating bond lengths/angles against crystallographic databases . For example, a related chalcone derivative refined with SHELXL achieved an R factor of 0.038, confirming high precision .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains can be tested via broth microdilution (MIC determination) . Antioxidant potential is assessed using DPPH radical scavenging assays, while cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7) via MTT assays. Solubility in DMSO/PBS must be optimized to avoid false negatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in chalcone synthesis?
Key parameters include:
- Catalyst selection : Use triethylamine over NaOH for milder conditions, reducing side reactions like retro-aldol cleavage .
- Solvent effects : Ethanol promotes better solubility of aromatic aldehydes, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Temperature control : Maintaining 0–50°C prevents thermal decomposition of the α,β-unsaturated ketone . Yields >75% are achievable with these optimizations .
Q. What computational methods elucidate the mechanism of bioactivity in this compound?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding interactions with targets like DNA gyrase (antibacterial) or COX-2 (anti-inflammatory). For example, methoxy groups enhance binding affinity to hydrophobic enzyme pockets .
- DFT calculations (Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
Q. How can contradictory spectral and crystallographic data be resolved during structural validation?
Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. Use:
- Variable-temperature NMR to detect dynamic effects.
- Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state packing .
- TWIN refinement in SHELXL for handling twinned crystals, which may distort lattice parameters .
Q. What strategies enhance the bioactivity of derivatives via structural modification?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO2) at C-8 of the chromenone ring to improve antimicrobial potency .
- Hybridization : Conjugate with thiazole or pyrazole moieties to leverage synergistic effects, as seen in analogs with IC50 values <10 μM against cancer cells .
- Prodrug design : Esterify hydroxyl groups (e.g., 4-hydroxy substitution) to enhance membrane permeability .
Q. How do solvent polarity and pH impact the compound’s fluorescence properties for imaging applications?
The chromenone core exhibits pH-dependent fluorescence due to keto-enol tautomerism. In DMSO (polar aprotic solvent), λem shifts from 450 nm (enol form) to 480 nm (keto form) at pH > 10. Time-resolved fluorescence spectroscopy quantifies tautomerization kinetics, relevant for intracellular pH-sensing probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
